molecular formula C12H14FNO3 B1399024 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid CAS No. 1307552-06-2

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid

Cat. No. B1399024
M. Wt: 239.24 g/mol
InChI Key: KRPARCGMIZYMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, also known as FMOC-OSu, is a versatile coupling reagent that is widely used in peptide synthesis. It belongs to the class of organic compounds known as phenylalanine and derivatives .


Molecular Structure Analysis

The molecular formula of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid is C12H14FNO3. Its average mass is 239.243 Da and its monoisotopic mass is 239.095779 Da .

Scientific Research Applications

Antifungal Activity

A series of compounds including 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid derivatives have demonstrated significant antifungal activities. Particularly, those containing 4-fluorobenzyl or 4-chlorobenzyl moieties exhibited high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, surpassing the efficacy of carbendazim in some cases (Qu, Li, Xing, & Jiang, 2015).

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various derivatives, including those with potential biological applications. For instance, its role in the preparation and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been documented. These studies contribute to the understanding of molecular structures and intermolecular interactions (Banu et al., 2013).

Asymmetric Synthesis

This compound has been used as an intermediate in the asymmetric synthesis of mosapride, a potential gastroprokinetic agent. The efficient synthesis process achieved high yields and enantiomeric excess, showcasing its utility in the production of biologically active compounds (Kato, Morie, Harada, & Matsumoto, 1994).

Biodegradable Polyesteramides

In the field of polymer chemistry, derivatives of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers, obtained through ring-opening copolymerization, have significant potential in biomedical applications due to their biodegradable nature (Veld, Dijkstra, & Feijen, 1992).

Gastrokinetic Agents

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid derivatives have been evaluated for gastrokinetic activity, with some compounds showing potent gastric emptying activity and favorable comparison with established drugs like cisapride and metoclopramide (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Safety And Hazards

When handling 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-14-5-6-17-11(8-14)12(15)16/h1-4,11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPARCGMIZYMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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